3-(4-methoxyphenyl)-1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-methoxyphenyl)-1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a methoxyphenyl group, a methylsulfanylphenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated pyrazole intermediate in the presence of a palladium catalyst.
Attachment of the methylsulfanylphenyl group: This can be accomplished through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the methylsulfanylphenyl group.
Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate amine or amide under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-methoxyphenyl)-1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- 2-[2,4-difluoro-3-(methylsulfanyl)phenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Uniqueness
3-(4-methoxyphenyl)-1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its pyrazole ring, combined with the methoxyphenyl and methylsulfanylphenyl groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H19N3O2S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-methyl-N-(3-methylsulfanylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H19N3O2S/c1-22-18(19(23)20-14-5-4-6-16(11-14)25-3)12-17(21-22)13-7-9-15(24-2)10-8-13/h4-12H,1-3H3,(H,20,23) |
InChI Key |
LRXHWWDSQMAVQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC(=CC=C3)SC |
Origin of Product |
United States |
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